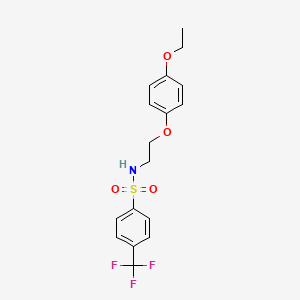

N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(2-(4-Ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a trifluoromethyl group at the para position and an ethoxyphenoxy ethyl chain attached to the sulfonamide nitrogen. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, which is critical for drug-like properties .

Characterization methods include ¹H/¹³C-NMR, LC-MS, and melting point determination, as seen in related compounds .

Properties

IUPAC Name |

N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO4S/c1-2-24-14-5-7-15(8-6-14)25-12-11-21-26(22,23)16-9-3-13(4-10-16)17(18,19)20/h3-10,21H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXSCUFQKZEHKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound can be synthesized through various organic reactions, involving the introduction of the ethoxyphenoxy and trifluoromethyl groups onto a benzenesulfonamide backbone. The general synthetic route involves:

- Formation of the sulfonamide : Reacting sulfanilamide with an appropriate trifluoromethylating agent.

- Alkylation : Introducing the ethoxyphenoxy group via nucleophilic substitution.

- Purification : Utilizing techniques such as recrystallization or chromatography to obtain the pure compound.

Antimicrobial Activity

Recent studies have demonstrated that N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide exhibits significant antimicrobial properties against various pathogens.

- Bacterial Inhibition : In vitro tests against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae have shown promising results, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition.

- Fungal Activity : The compound also displays antifungal activity against species like Candida albicans and Aspergillus fumigatus, making it a candidate for further development in antifungal therapies.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Klebsiella pneumoniae | 32 |

| Candida albicans | 64 |

| Aspergillus fumigatus | 128 |

Anticancer Potential

The compound's mechanism of action in cancer cells has been explored through various assays. It appears to induce apoptosis in certain cancer cell lines, potentially through the modulation of apoptotic pathways.

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa, MCF-7) have shown that treatment with N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide leads to significant reductions in cell viability, with IC50 values indicating its potency.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Disruption of Membrane Integrity : The hydrophobic nature of the trifluoromethyl group may disrupt microbial membrane integrity, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it may activate caspase pathways leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various sulfonamides, including N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide. The results indicated that this compound had comparable or superior activity against resistant strains compared to traditional antibiotics .

Study 2: Cancer Cell Viability

Another research project focused on the anticancer properties of this compound demonstrated that it significantly reduced the viability of breast cancer cells in vitro. The study highlighted the potential for further development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide with structurally or functionally related sulfonamide derivatives:

Key Observations:

Trifluoromethyl (-CF₃) vs. Halogen/Methoxy Substituents :

- The -CF₃ group (target compound and 1g) increases lipophilicity (logP ~3–4) compared to -Cl, -F, or -OCH₃, improving membrane permeability and target binding via hydrophobic interactions .

- Halogenated analogs (1c, 1d) exhibit higher melting points (132–156°C), suggesting stronger crystal lattice interactions due to electronegative substituents .

Ethoxyphenoxy vs. Heterocyclic Chains: The ethoxyphenoxy ethyl chain in the target compound may enhance solubility compared to pyridine/pyrazole-containing analogs (1g, 1c–e) due to the ethoxy group’s polarity . Pyrazole-pyridine derivatives (1g, 1c–e) demonstrate kinase inhibitory activity, but bulkier substituents (e.g., pyrimidine in ) may restrict blood-brain barrier penetration .

Biological Activity Trends: Trifluoromethyl-substituted sulfonamides (target, 1g, 15) are prioritized in drug discovery for their balance of stability and activity.

Pharmacokinetic Considerations: Ethoxyphenoxy chains (target, ) may prolong half-life by reducing oxidative metabolism, whereas pyridine/pyrazole systems () are susceptible to CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.